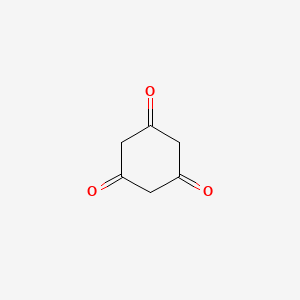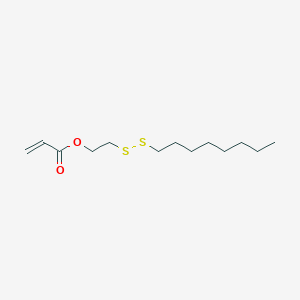
2-(Octyldisulfanyl)ethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octyldisulfanyl)ethyl acrylate is a chemical compound with the molecular formula C13H24O2S2. It is an ester of acrylic acid and is characterized by the presence of an octyldisulfanyl group attached to the ethyl acrylate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyldisulfanyl)ethyl acrylate typically involves the reaction of 2-mercaptoethyl acrylate with octyl disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octyldisulfanyl)ethyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol groups.
Substitution: Formation of substituted acrylates.
Applications De Recherche Scientifique
2-(Octyldisulfanyl)ethyl acrylate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Materials Science: Incorporated into materials to enhance their mechanical and chemical properties.
Biomedical Applications: Potential use in drug delivery systems and biomedical coatings
Mécanisme D'action
The mechanism of action of 2-(Octyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond can undergo redox reactions, making it useful in responsive materials. The acrylate group can participate in radical polymerization, leading to the formation of polymers with specific properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acrylate: Similar in structure but lacks the disulfide group.
Methyl Acrylate: Another acrylate ester with a shorter alkyl chain.
2-Ethylhexyl Acrylate: Contains a longer alkyl chain compared to ethyl acrylate
Uniqueness
2-(Octyldisulfanyl)ethyl acrylate is unique due to the presence of the octyldisulfanyl group, which imparts distinct chemical and physical properties. This makes it suitable for applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C13H24O2S2 |
|---|---|
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
2-(octyldisulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H24O2S2/c1-3-5-6-7-8-9-11-16-17-12-10-15-13(14)4-2/h4H,2-3,5-12H2,1H3 |
Clé InChI |
MKXBNKDJOPAHIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSSCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
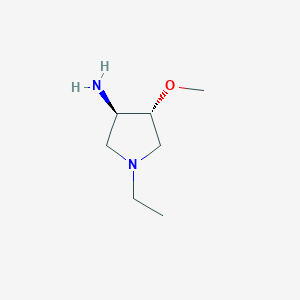
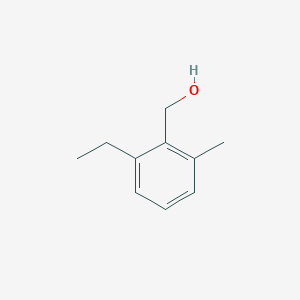
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)


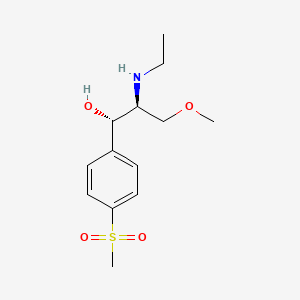
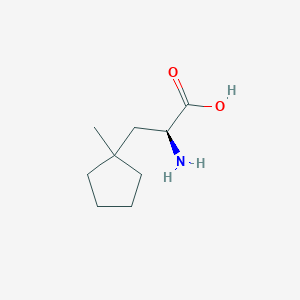
amine](/img/structure/B11759061.png)

![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759071.png)
